Macitentan IMpurity - 556796-88-4

Macitentan IMpurity

Catalog Number: EVT-1196372
CAS Number: 556796-88-4
Molecular Formula: C17H15Br2N5O4S
Molecular Weight: 545.2 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
“N-[5-(4-bromophenyl)-6-[2-(5-bromopyrimidin-2-yl)oxyethoxy]pyrimidin-4-yl]methanesulfonamide” is an impurity of Macitentan , a dual orally active endothelin receptor antagonist used for pulmonary arterial hypertension .

Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular formula of C16H13Br2N5O2 , an average mass of 467.115 Da , and a monoisotopic mass of 464.943573 Da .

Synthesis Analysis

A specific impurity detected during the development of macitentan, 5-(4-bromo-phenyl)-4,6-bis-[2-(5-bromo-pyrimidin-2-yloxy)-ethoxy]pyrimidine, suggests a key reaction in the synthesis likely involves reacting a 4,6-dihydroxyl pyrimidine derivative with a 2-(5-bromopyrimidin-2-yl) ethanol derivative. This reaction forms the ether linkage present in the final molecule [].

Mechanism of Action

N-[5-(4-bromophenyl)-6-[2-(5-bromopyrimidin-2-yl)oxyethoxy]pyrimidin-4-yl]methanesulfonamide acts as a dual endothelin receptor antagonist [, ]. This means it binds to both ETA and ETB receptors, blocking the binding of endothelin-1 (ET-1) to these receptors. By preventing ET-1 from binding, the compound inhibits the downstream effects of ET-1, such as vasoconstriction, cell proliferation, and fibrosis.

Applications
  • Pulmonary Hypertension: Studies have shown that macitentan can effectively antagonize the effects of ET-1 on pulmonary artery smooth muscle cell proliferation, migration, and calcium mobilization. It also improved right ventricular hypertrophy and pulmonary arterial pressure in rat models of pulmonary hypertension induced by monocrotaline and hypoxia [].
  • Diabetic Nephropathy: Research indicates that chronic administration of macitentan can decrease blood pressure and proteinuria in diabetic rats. It also demonstrated protective effects against end-organ damage by preventing renal vascular hypertrophy and structural injury [].

5-(4-Bromophenyl)-4,6-dichloropyrimidine

  • Compound Description: This compound serves as a key intermediate in the synthesis of various pyrimidine derivatives, including N-[5-(4-bromophenyl)-6-[2-(5-bromopyrimidin-2-yl)oxyethoxy]pyrimidin-4-yl]methanesulfonamide []. It is widely utilized in the pharmaceutical and chemical fields due to its versatile reactivity [].
  • Relevance: 5-(4-bromophenyl)-4,6-dichloropyrimidine is a direct precursor to N-[5-(4-bromophenyl)-6-[2-(5-bromopyrimidin-2-yl)oxyethoxy]pyrimidin-4-yl]methanesulfonamide, sharing the core 5-(4-bromophenyl)pyrimidine scaffold. The two chlorine atoms in the 4 and 6 positions offer sites for further functionalization, ultimately leading to the target compound [].

N-(5-(4-bromophenyl)-6-chloropyrimidin-4-yl)butane-1-sulfonamide

  • Compound Description: This compound was designed and synthesized based on the structure of 5-(4-bromophenyl)-4,6-dichloropyrimidine []. While its specific biological activity is not detailed in the provided text, its structural similarity to other compounds in this list suggests potential relevance in pharmaceutical research.
  • Relevance: This compound exhibits significant structural similarity to N-[5-(4-bromophenyl)-6-[2-(5-bromopyrimidin-2-yl)oxyethoxy]pyrimidin-4-yl]methanesulfonamide. Both compounds share the 5-(4-bromophenyl)-6-chloropyrimidin-4-amine core structure, differing only in the substituent on the sulfonamide nitrogen. This close relationship highlights the exploration of diverse sulfonamide moieties within this chemical space. []

5-(4-bromophenyl)-4-(2-((5-bromopyrazin-2-yl)oxy)ethoxy)-6-chloropyrimidine

  • Compound Description: This compound is another derivative synthesized using 5-(4-bromophenyl)-4,6-dichloropyrimidine as a starting material []. Its structural resemblance to other compounds in this list, particularly the presence of a brominated pyrimidine ring, suggests potential pharmaceutical relevance.
  • Relevance: This compound shares the 5-(4-bromophenyl)-6-chloropyrimidine core with N-[5-(4-bromophenyl)-6-[2-(5-bromopyrimidin-2-yl)oxyethoxy]pyrimidin-4-yl]methanesulfonamide. The key difference lies in the substituent at the 4-position, where this compound features a 2-((5-bromopyrazin-2-yl)oxy)ethoxy group instead of the 2-(5-bromopyrimidin-2-yl)oxyethoxy group present in the target compound. This highlights the exploration of similar heterocyclic moieties in the design of related compounds. []
  • Compound Description: This compound is a derivative synthesized using 5-(4-bromophenyl)-4,6-dichloropyrimidine as a key intermediate []. Though its specific biological activity is not described, its structural similarity to other compounds on this list points to potential pharmaceutical applications.
  • Relevance: This compound shares the 5-(4-bromophenyl)-6-chloropyrimidin-4-yl core structure with N-[5-(4-bromophenyl)-6-[2-(5-bromopyrimidin-2-yl)oxyethoxy]pyrimidin-4-yl]methanesulfonamide. The key difference lies in the substituent on the sulfonamide nitrogen, where this compound features a 2-methoxyethyl group instead of a methyl group. This close relationship emphasizes the exploration of diverse sulfonamide moieties within this chemical space. []

2,2'-{[5-(4-bromophenyl)pyrimidine-4,6-diyl]bis(oxy)}diethanol

  • Compound Description: This compound is identified as a related substance or impurity observed during the development of Macitentan, another name for N-[5-(4-bromophenyl)-6-[2-(5-bromopyrimidin-2-yl)oxyethoxy]pyrimidin-4-yl]-N′-propylsulfamide []. The presence of this impurity suggests a potential synthetic pathway connection to the target compound.
  • Relevance: This compound represents a simplified analogue of N-[5-(4-bromophenyl)-6-[2-(5-bromopyrimidin-2-yl)oxyethoxy]pyrimidin-4-yl]methanesulfonamide. It retains the central 5-(4-bromophenyl)pyrimidine core but lacks the sulfonamide moiety and features two hydroxyethyl groups attached to the 4 and 6 positions via ether linkages. The identification of this impurity suggests a potential intermediate or byproduct in the synthesis of the target compound. []

N-[5-(4-bromophenyl)-6-(2-{[5-(4-bromophenyl)-6-chloropyrimidin-4-yl]oxy}ethoxy)-4-pyrimidinyl]-N’-propylsulfamide

  • Compound Description: This compound, identified as a related substance or impurity during Macitentan development, provides insights into potential side reactions or byproducts formed during the synthesis of the target compound [].
  • Relevance: This compound represents a dimeric structure, with two 5-(4-bromophenyl)pyrimidine units connected by an ethoxy linker. One pyrimidine unit closely resembles the core structure of N-[5-(4-bromophenyl)-6-[2-(5-bromopyrimidin-2-yl)oxyethoxy]pyrimidin-4-yl]methanesulfonamide, possessing the 2-(5-bromopyrimidin-2-yl)oxyethoxy substituent at the 6 position and a propylsulfamide group at the 4 position. This dimerization likely arises from a side reaction during synthesis and highlights the need for controlled reaction conditions to minimize impurity formation. []

2-{[5-(4-bromophenyl)-6-{[(propylamino)sulfonyl]amino} pyrimidin-4yl]oxy}ethylacetate

  • Compound Description: Identified as a related substance during Macitentan development, this compound reveals potential intermediates or byproducts in the synthetic route to N-[5-(4-bromophenyl)-6-[2-(5-bromopyrimidin-2-yl)oxyethoxy]pyrimidin-4-yl]-N′-propylsulfamide [].
  • Relevance: This compound acts as a close structural analogue to N-[5-(4-bromophenyl)-6-[2-(5-bromopyrimidin-2-yl)oxyethoxy]pyrimidin-4-yl]methanesulfonamide. It retains the 5-(4-bromophenyl)pyrimidine core, the propylsulfamide group at the 4-position, and a 2-hydroxyethoxy substituent at the 6 position, albeit protected as an acetate ester. This suggests that the target compound's synthesis may involve a late-stage deprotection step to unveil the free hydroxyl group. []

Macitentan (ACT-064992)

  • Compound Description: Macitentan, also known as ACT-064992 and chemically named N-(5-[4-bromophenyl]-6-{2-[5-bromopyrimidin-2-yloxy]ethoxy}pyrimidin-4-yl)-N′-propylsulfamide, is a dual endothelin receptor antagonist designed for tissue targeting []. It exhibits high affinity for lipophilic environments and undergoes metabolism to an active metabolite, ACT-132577 []. Macitentan demonstrates efficacy in preclinical models of pulmonary hypertension and diabetic nephropathy, suggesting therapeutic potential in cardiovascular diseases associated with chronic tissue endothelin system activation [].
  • Relevance: This compound, under the name Macitentan, is structurally identical to N-[5-(4-bromophenyl)-6-[2-(5-bromopyrimidin-2-yl)oxyethoxy]pyrimidin-4-yl]methanesulfonamide. Both names refer to the same chemical entity, highlighting the common practice of assigning multiple names (brand names, generic names, chemical names) to a single drug molecule. []

ACT-132577

  • Compound Description: ACT-132577 is the major and pharmacologically active metabolite of Macitentan []. Like its parent compound, it antagonizes endothelin receptors and demonstrates efficacy in preclinical models, suggesting a potential contribution to Macitentan's overall therapeutic effects [].
  • Relevance: While the precise chemical structure of ACT-132577 is not provided in the text, it's described as a metabolite of Macitentan, implying structural similarity to N-[5-(4-bromophenyl)-6-[2-(5-bromopyrimidin-2-yl)oxyethoxy]pyrimidin-4-yl]methanesulfonamide. This metabolic conversion likely involves minor modifications to the parent structure while retaining key pharmacophores responsible for its biological activity. []

Pipersentan

  • Compound Description: Pipersentan, chemically named 5-(1,3-Benzodioxol-5-yl)-6-[2-(5-bromopyrimidin-2-yl)oxyethoxy]-N-(2-methoxyethylsulfamoyl)pyrimidin-4-amine, is a novel orally active endothelin receptor antagonist []. It exhibits competitive and selective inhibition of endothelin-1 binding to its receptors []. Preclinical studies demonstrate efficacy in reducing pulmonary artery smooth muscle cell proliferation, migration, and calcium mobilization, as well as improving right ventricular hypertrophy and pulmonary arterial pressure in models of pulmonary hypertension [].
  • Relevance: Pipersentan shares a striking structural resemblance to N-[5-(4-bromophenyl)-6-[2-(5-bromopyrimidin-2-yl)oxyethoxy]pyrimidin-4-yl]methanesulfonamide. Both compounds possess a central pyrimidine ring with a 2-(5-bromopyrimidin-2-yl)oxyethoxy substituent at the 6 position and a sulfonamide group at the 4 position. The primary difference lies in the substituent at the 5 position of the pyrimidine ring, where Pipersentan features a 1,3-benzodioxol-5-yl group instead of the 4-bromophenyl group present in the target compound. This highlights the exploration of diverse aromatic and heterocyclic moieties in the design of related compounds targeting the endothelin system. []

Properties

CAS Number

556796-88-4

Product Name

Macitentan IMpurity

IUPAC Name

N-[5-(4-bromophenyl)-6-[2-(5-bromopyrimidin-2-yl)oxyethoxy]pyrimidin-4-yl]methanesulfonamide

Molecular Formula

C17H15Br2N5O4S

Molecular Weight

545.2 g/mol

InChI

InChI=1S/C17H15Br2N5O4S/c1-29(25,26)24-15-14(11-2-4-12(18)5-3-11)16(23-10-22-15)27-6-7-28-17-20-8-13(19)9-21-17/h2-5,8-10H,6-7H2,1H3,(H,22,23,24)

InChI Key

YBZPGENLNBOPON-UHFFFAOYSA-N

SMILES

CS(=O)(=O)NC1=C(C(=NC=N1)OCCOC2=NC=C(C=N2)Br)C3=CC=C(C=C3)Br

Synonyms

N-[5-(4-Bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidinyl]methanesulfonamide;

Canonical SMILES

CS(=O)(=O)NC1=C(C(=NC=N1)OCCOC2=NC=C(C=N2)Br)C3=CC=C(C=C3)Br

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.